potassium;methyl sulfate
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Overview
Description
Potassium methyl sulfate is an organic compound with the chemical formula CH₅KO₄S. It is a white crystalline powder that is highly soluble in water. This compound is known for its strong corrosive and irritant properties, making it essential to handle with care. Potassium methyl sulfate is primarily used in organic synthesis as a catalyst and esterification reagent, particularly for the methylation of phenols.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium methyl sulfate is typically synthesized through the reaction of methyl sulfuric acid (CH₃OSO₂OH) with potassium hydroxide (KOH). The process involves dissolving methyl sulfuric acid in water and then slowly adding potassium hydroxide. The reaction mixture is then filtered to obtain the solid product.
Industrial Production Methods: In industrial settings, the production of potassium methyl sulfate follows a similar route but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then dried and packaged under inert conditions to prevent moisture absorption, as the compound is hygroscopic.
Types of Reactions:
Esterification: Potassium methyl sulfate is commonly used in esterification reactions, where it reacts with alcohols to form methyl esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly with phenols, to form methylated phenols.
Hydrolysis: In the presence of water, potassium methyl sulfate can hydrolyze to form methyl sulfuric acid and potassium hydroxide.
Common Reagents and Conditions:
Alcohols: Used in esterification reactions.
Phenols: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Major Products:
Methyl Esters: Formed from esterification reactions.
Methylated Phenols: Formed from substitution reactions.
Methyl Sulfuric Acid and Potassium Hydroxide: Formed from hydrolysis reactions.
Scientific Research Applications
Potassium methyl sulfate has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the methylation of phenols and other compounds.
Biology: Employed in the study of sulfation processes and their biological implications.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and as a polymerization initiator.
Mechanism of Action
The mechanism by which potassium methyl sulfate exerts its effects involves the transfer of a methyl group to a substrate. This methylation process is facilitated by the presence of the potassium ion, which stabilizes the transition state and enhances the reactivity of the methyl sulfuric acid. The molecular targets and pathways involved in these reactions depend on the specific substrate being methylated.
Comparison with Similar Compounds
Sodium Methyl Sulfate: Similar in structure but contains sodium instead of potassium.
Potassium Ethyl Sulfate: Contains an ethyl group instead of a methyl group.
Methyl Sulfuric Acid: The parent acid of potassium methyl sulfate.
Uniqueness: Potassium methyl sulfate is unique due to its high solubility in water and its effectiveness as a methylating agent. Its potassium ion also provides distinct reactivity compared to its sodium counterpart, making it preferable in certain synthetic applications.
Properties
IUPAC Name |
potassium;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWGHYJIFOATF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COS(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3KO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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